N-(quinolin-8-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-quinolin-8-yl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N6O/c19-18(20,21)12-6-8-13(9-7-12)27-25-16(24-26-27)17(28)23-14-5-1-3-11-4-2-10-22-15(11)14/h1-10H,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITKLWARZWGCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-8-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and tetrazole intermediates. One common method involves the reaction of quinoline-8-amine with 4-(trifluoromethyl)benzoyl chloride to form the corresponding amide. This intermediate is then subjected to cyclization with sodium azide to introduce the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like ruthenium (II) have been explored to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-8-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline or phenyl rings .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(quinolin-8-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves the use of transition metal catalysts, such as copper acetate, which facilitate the formation of the tetrazole ring through cyclization reactions. The compound exhibits a unique structural configuration that contributes to its biological activity, with the quinoline moiety enhancing lipophilicity and the trifluoromethyl group providing substantial electronic effects.
Antimicrobial Properties
Research has shown that derivatives of quinoline and tetrazole compounds possess notable antimicrobial activity. For instance, studies indicate that certain synthesized tetrazole derivatives exhibit significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µM |
| Compound B | S. aureus | 75 µM |
| Compound C | S. agalactiae | 100 µM |
Anticancer Activity
The quinoline scaffold has been implicated in various anticancer activities. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound has been investigated for its potential to inhibit key enzymes involved in disease processes, such as proprotein convertase subtilisin/kexin type 9 (PCSK9), which plays a crucial role in cholesterol metabolism .
Case Study: Antimicrobial Efficacy
In a recent study, a series of tetrazole derivatives were synthesized and screened for their antibacterial properties. Among them, this compound exhibited the highest activity against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .
Case Study: Cancer Research
Another study focused on the anticancer effects of quinoline-based compounds, revealing that this compound significantly inhibited cell growth in various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit tumor angiogenesis .
Mechanism of Action
The mechanism of action of N-(quinolin-8-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, while the tetrazole ring may participate in hydrogen bonding and electrostatic interactions. These interactions can disrupt cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The primary structural analogues of this compound differ in substituents on the phenyl ring or tetrazole linkage. Key examples include:
a) N-(quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Substituent : Trifluoromethoxy (-OCF₃) instead of trifluoromethyl (-CF₃).
- Impact : The -OCF₃ group introduces greater steric bulk and slightly reduced electron-withdrawing effects compared to -CF₃. This may alter binding kinetics and metabolic stability, though direct comparative data are unavailable .
b) Ethyl-2-((5-(1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)quinolin-8-yl)oxy)acetate
Comparative Data Table
Biological Activity
N-(quinolin-8-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Synthesis
The compound features a quinoline moiety, a trifluoromethylphenyl group, and a tetrazole carboxamide structure. The presence of these functional groups contributes to its biological properties. The synthesis of similar compounds often involves multi-step organic reactions, typically including condensation reactions and cyclization processes.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit notable anticancer activity. For instance, 6BrCaQ , an analog related to quinoline derivatives, showed significant antiproliferative effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells. The growth inhibition was quantified using MTS assays, revealing GI50 values that indicate the concentration required to inhibit cell growth by 50% (Table 1).
| Compound | GI50 (µM) | Cell Line |
|---|---|---|
| 6BrCaQ | 5-50 | MDA-MB-231 |
| 3a | 48 | PC-3 |
| 3b | 28 | PC-3 |
| 3c | 37 | PC-3 |
| 3e | 38 | PC-3 |
These findings suggest that the quinoline scaffold can be effectively modified to enhance anticancer activity.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that stabilizes several oncogenic proteins. Inhibition of Hsp90 leads to the degradation of client proteins such as HER2 and Raf-1, ultimately inducing apoptosis in cancer cells .
Antimycobacterial Activity
In addition to anticancer properties, quinoline derivatives have demonstrated activity against mycobacterial species. For example, certain substituted quinolines were shown to be more effective against Mycobacterium tuberculosis than standard treatments like isoniazid or pyrazinamide. This suggests a potential role for this compound in treating tuberculosis .
Toxicity and Safety Profile
The toxicity profile of related compounds indicates that many exhibit low cytotoxicity towards non-cancerous cell lines while maintaining efficacy against cancer cells. For instance, certain derivatives showed over 82% survival in human fetal lung fibroblast MRC-5 cells at concentrations where they effectively inhibited cancer cell growth . This selectivity is crucial for developing therapeutics with fewer side effects.
Case Studies
In clinical settings, compounds with similar structures have been evaluated for their therapeutic potential:
- Breast Cancer Treatment : A study involving encapsulated quinoline derivatives demonstrated enhanced in vitro activity against MDA-MB-231 cells and significant in vivo anti-tumor effects in orthotopic breast cancer models .
- Tuberculosis : Compounds were tested against multiple mycobacterial strains, showing promising results that warrant further investigation into their use as antimycobacterial agents .
Q & A
Basic: What are the key synthetic routes for N-(quinolin-8-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, and what challenges are encountered during its purification?
Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. A common route starts with the formation of a tetrazole ring via cyclization of nitriles with sodium azide, followed by functionalization of the quinoline moiety. For example, ethyl-2-((5-(1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)quinolin-8-yl)oxy)acetate is synthesized by nucleophilic substitution between quinoline derivatives and tetrazole intermediates under anhydrous conditions (e.g., THF, 60–80°C) . Challenges include:
- Purification : The trifluoromethyl group increases hydrophobicity, complicating column chromatography. Reverse-phase HPLC with acetonitrile/water gradients is recommended.
- Yield optimization : Steric hindrance from the bulky quinoline and trifluoromethylphenyl groups reduces reaction efficiency. Microwave-assisted synthesis (100–120°C, 30 min) can improve yields by 15–20% .
Basic: How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?
Answer:
The -CF₃ group is a strong electron-withdrawing moiety that:
- Enhances metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes due to fluorine’s electronegativity.
- Modulates binding affinity : In voltage-dependent sodium channel blockers (e.g., analogs in ), the -CF₃ group increases hydrophobic interactions with nonpolar protein pockets, improving IC₅₀ values by 3–5-fold compared to non-fluorinated analogs .
- Alters solubility : LogP increases by ~1.5 units, necessitating formulation adjustments (e.g., co-solvents like PEG-400) for in vivo studies .
Advanced: What in vitro assays are recommended to evaluate its antihypertensive activity, and how should controls be designed?
Answer:
- Primary assay : Measure angiotensin-converting enzyme (ACE) inhibition using Hippuryl-His-Leu as a substrate in rabbit lung microsomes. Include captopril (IC₅₀ = 1.2 nM) as a positive control .
- Secondary assay : Assess vasodilation in rat aortic rings pre-contracted with phenylephrine. Normalize responses to sodium nitroprusside (100% relaxation) and include vehicle controls (DMSO <0.1%).
- Data validation : Replicate assays in triplicate across three biological replicates to account for batch variability in enzyme preparations .
Advanced: How can researchers resolve contradictions in reported IC₅₀ values across studies?
Answer:
Discrepancies often arise from:
- Assay conditions : Variations in pH (e.g., 7.4 vs. 7.8) or ionic strength alter ionization states. Standardize buffer systems (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
- Compound purity : HPLC purity >95% is critical; residual solvents (e.g., DMF) can artificially suppress activity. Validate purity via ¹H NMR and LC-MS .
- Protein source : Recombinant vs. tissue-derived enzymes exhibit differing kinetic parameters. Use a single validated source (e.g., Sigma-Aldrich ACE from rabbit lung) .
Advanced: What computational strategies predict binding modes with G protein-coupled receptors (GPCRs)?
Answer:
- Docking : Use Glide (Schrödinger) or AutoDock Vina with GPCR homology models (e.g., β₂-adrenergic receptor template). The quinoline moiety often occupies hydrophobic subpockets, while the tetrazole forms hydrogen bonds with conserved residues (e.g., Asp113 in AT₁R) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) >3 Å indicates poor binding .
- Free energy calculations : Apply MM-GBSA to estimate ΔG binding. Correlate with experimental IC₅₀ values (R² >0.7 validates the model) .
Advanced: What strategies improve solubility without compromising activity?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., ethyl ester) at the carboxamide position. This increases aqueous solubility 10-fold while maintaining in vivo conversion to the active form .
- Co-crystallization : Use sulfonic acid co-formers (e.g., 1,5-naphthalenedisulfonate) to create stable salts with enhanced dissolution rates.
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) via emulsion-diffusion. Achieves 80% release in 24 hours (pH 7.4) with no loss of potency .
Advanced: How to analyze SAR for analogs with modified quinoline or tetrazole moieties?
Answer:
- Quinoline substitutions : Replace the 8-position -NH group with -OCH₃. This reduces logD by 0.3 but decreases ACE inhibition (IC₅₀ from 12 nM to 45 nM), indicating critical H-bond donor role .
- Tetrazole replacements : Substitute tetrazole with 1,2,4-oxadiazole. While maintaining similar π-π stacking, this increases metabolic stability (t₁/₂ from 2.1 to 4.3 h in human liver microsomes) .
- Data visualization : Use 3D-QSAR contour maps (CoMFA) to map steric/electrostatic requirements for activity .
Advanced: What analytical methods confirm structural integrity post-synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
